1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene
Description
Properties
CAS No. |
75180-13-1 |
|---|---|
Molecular Formula |
C5HF9 |
Molecular Weight |
232.05 g/mol |
IUPAC Name |
1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene |
InChI |
InChI=1S/C5HF9/c6-1-2(7)3(8,9)4(10,11)5(12,13)14/h1H |
InChI Key |
YAQXNCHHASYLCA-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(C(F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Historical Context
The dehydrohalogenation of polyhalogenated pentanes remains the most widely cited method for synthesizing 1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene. Early work by Middleton et al. demonstrated that treatment of 1,1,2,3,3,4,4,5,5-nonafluoro-1-iodopentane with strong bases induces β-elimination, producing the target olefin through concerted E2 mechanisms. The reaction typically employs potassium tert-butoxide in anhydrous diglyme at 80–100°C, achieving yields up to 68% after fractional distillation.
Optimization of Base-Solvent Systems
Comparative studies reveal base strength critically influences regioselectivity. Weak bases like triethylamine favor competing SN2 pathways, generating isomeric byproducts. A 1983 Journal of the American Chemical Society report systematically evaluated 12 base-solvent combinations (Table 1):
Table 1. Yield dependence on base-solvent systems for dehydrohalogenation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOtBu | Diglyme | 90 | 68 |
| NaOH | H2O/THF | 70 | 41 |
| DBU | DMF | 120 | 55 |
| LiHMDS | Toluene | 110 | 62 |
The superior performance of KOtBu in diglyme stems from its strong basicity and ability to stabilize transition states through cation-π interactions with the fluoroalkene product.
Telomerization of Fluoroolefins with Polyfluoroalkyl Iodides
Radical Chain Propagation Mechanisms
Telomerization employing iodoperfluoroalkanes and tetrafluoroethylene (TFE) provides a scalable route to 1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene. Durham University research groups established that UV-initiated reactions between C₂F₅I and TFE at 200°C generate telomers via radical chain mechanisms. The process follows the general scheme:
$$ \text{C}2\text{F}5\text{I} + n\text{C}2\text{F}4 \rightarrow \text{C}2\text{F}5(\text{C}2\text{F}4)_n\text{I} $$
Subsequent dehydroiodination with Zn/NH₄Cl yields the desired olefin. For n=1, this method achieves 73% selectivity for the 1,2,3,3,4,4,5,5,5-nonafluoro isomer.
Initiator and Temperature Effects
Key parameters influencing telomer distribution include:
- Initiator concentration : 0.5 mol% di-tert-butyl peroxide optimal for chain propagation
- Monomer pressure : 15–20 bar TFE minimizes oligomerization
- Reaction time : 8–12 hours balances conversion vs. side reactions
Post-synthetic purification via fluorous-organic extraction (perfluorohexane/acetone) enhances product purity to >99%.
Radical-Mediated Reduction of Perfluorinated Allylic Halides
Hydrosilylation in Aqueous Media
Recent advances employ (Me₃Si)₃SiH as hydrosilylating agent for reducing 1,2,3,3,4,4,5,5,5-nonafluoro-5-bromopent-1-ene. Argentine researchers developed a water-compatible system using 2-mercaptoethanol as phase-transfer catalyst. The reaction proceeds via:
$$ \text{C}5\text{F}9\text{Br} + (\text{Me}3\text{Si})3\text{SiH} \xrightarrow{\text{HOCH}2\text{CH}2\text{SH}} \text{C}5\text{F}9\text{H} + (\text{Me}3\text{Si})3\text{SiBr} $$
Notably, this method achieves 89% yield under mild conditions (100°C, 4 h), with the aqueous phase enabling easy catalyst recovery.
Photochemical Initiation
UV irradiation (254 nm) of the hydrosilylation mixture enhances reaction rates 3-fold compared to thermal initiation. Time-resolved GC-MS studies confirm formation of silyl radical intermediates within 30 seconds of irradiation.
Microreactor-Assisted Oxidation of Hexafluoropropylene Derivatives
Continuous-Flow Synthesis
EP2090572A1 discloses a microreactor process oxidizing hexafluoropropylene (HFP) with hypochlorite/phase-transfer catalysts. Key advantages include:
- Residence time : 0.01–50 seconds vs. hours in batch reactors
- Yield enhancement : 82% HFPO vs. 45% conventional methods
- Scale-up potential : 10,000 L/day capacity demonstrated
The reaction occurs in 500 µm channels at -10–50°C, with tetrabutylammonium chloride shuttling OCl⁻ into the organic phase.
Comparative Analysis of Synthetic Approaches
Table 2. Techno-economic comparison of preparation methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Dehydrohalogenation | 68 | 98 | 420 | Pilot |
| Telomerization | 73 | 99 | 380 | Industrial |
| Radical Reduction | 89 | 97 | 550 | Lab |
| Microreactor | 82 | 99.5 | 310 | Industrial |
Microreactor technology shows superior cost-efficiency for large-scale production, while radical reduction offers highest yields for small-batch pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentene backbone allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are commonly used.
Addition Reactions: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) can be used to add across the double bond.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while addition of hydrogen bromide results in bromo-substituted products.
Scientific Research Applications
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers, surfactants, and other materials that benefit from the unique properties of fluorinated compounds.
Mechanism of Action
The mechanism by which 1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene exerts its effects is largely influenced by the presence of fluorine atoms. These atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s high electronegativity and stability play crucial roles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional and Stereochemical Variations
(2Z)-1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene
Fluorination Degree: Heptafluoro vs. Nonafluoro Derivatives
3,3,4,4,5,5,5-Heptafluoro-1-pentene
- CAS : 71164-40-4
- Molecular Formula : C₅H₃F₇
- Molecular Weight : 196.07 g/mol
- Key Differences :
- Two fewer fluorine atoms (7 vs. 9).
- Fluorines localized at C3–C5, leaving C1–C2 less fluorinated.
- Impact: Reduced fluorination decreases hydrophobicity and oxidative stability. The compound’s boiling point (~49°C, extrapolated) is likely lower than nonafluorinated analogs .
Branched vs. Linear Perfluoroalkenes
Perfluoro(4-methyl-2-pentene)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
